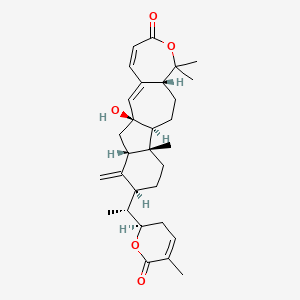

LongipedlactoneB

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H40O5 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(1S,9R,12S,13R,16S,18S)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4-dien-6-one |

InChI |

InChI=1S/C30H40O5/c1-17-7-10-24(34-27(17)32)19(3)21-13-14-29(6)23(18(21)2)16-30(33)15-20-8-12-26(31)35-28(4,5)22(20)9-11-25(29)30/h7-8,12,15,19,21-25,33H,2,9-11,13-14,16H2,1,3-6H3/t19-,21-,22-,23+,24-,25+,29-,30-/m1/s1 |

InChI Key |

NHRSXCUUAIYPDX-SSFSOOTESA-N |

Isomeric SMILES |

CC1=CC[C@@H](OC1=O)[C@H](C)[C@@H]2CC[C@]3([C@@H]4CC[C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)C |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Origin and Biological Activity of Longipedlactone B: A Technical Overview

Longipedlactone B, a complex triterpenoid dilactone, is a natural product isolated from the leaves and stems of Kadsura longipedunculata, a plant belonging to the Schisandraceae family.[1][2] This evergreen climbing shrub, native to parts of Asia, has a history of use in traditional medicine.[2][3] Longipedlactone B, also referred to in early literature as Kadlongilactone B, has demonstrated significant cytotoxic effects against human cancer cell lines, pointing to its potential as a lead compound in oncological drug development.[1]

Isolation and Structural Elucidation

The isolation of Longipedlactone B from Kadsura longipedunculata is a multi-step process involving extraction and chromatographic separation. The structure of this intricate molecule was definitively established through comprehensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray crystallography.[1]

Experimental Protocols

Isolation of Longipedlactone B:

A detailed experimental protocol for the isolation of Longipedlactone B, based on the original report by Pu et al. (2005), is outlined below.[1]

| Step | Procedure |

| 1. Extraction | Air-dried and powdered leaves and stems of Kadsura longipedunculata are extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue. |

| 2. Partitioning | The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc) to separate compounds based on polarity. |

| 3. Chromatographic Separation | The chloroform-soluble fraction, which contains Longipedlactone B, is subjected to repeated column chromatography on silica gel. Elution is typically performed using a gradient of chloroform and methanol. |

| 4. Further Purification | Fractions containing Longipedlactone B are further purified by preparative thin-layer chromatography (TLC) and recrystallization to yield the pure compound. |

Structural Characterization Data:

The structural identity of Longipedlactone B was confirmed through the following spectroscopic and crystallographic data:

| Data Type | Key Findings |

| ¹H and ¹³C NMR | Provided the detailed connectivity of the carbon and hydrogen atoms, revealing the complex polycyclic structure and the presence of two lactone rings. |

| 2D NMR (COSY, HMQC, HMBC) | Established the complete proton-proton and carbon-proton correlations, confirming the intricate ring system and the relative stereochemistry of the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Determined the exact molecular formula of Longipedlactone B. |

| X-ray Crystallography | Provided the definitive three-dimensional structure of the molecule, confirming the absolute stereochemistry.[1] |

Biological Activity and Potential Signaling Pathways

Longipedlactone B has demonstrated potent cytotoxic activity against the human chronic myelogenous leukemia cell line, K562.[1]

Quantitative Bioactivity Data

| Compound | Cell Line | Bioactivity | Value |

| Longipedlactone B | K562 | Cytotoxicity (IC₅₀) | 1.71 µg/mL |

IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol for Cytotoxicity Assay (Representative):

The cytotoxic activity of Longipedlactone B against K562 cells is typically determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

| Step | Procedure |

| 1. Cell Culture | K562 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. |

| 2. Treatment | Cells are seeded in 96-well plates and treated with various concentrations of Longipedlactone B for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included. |

| 3. MTT Assay | After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. |

| 4. Solubilization and Measurement | The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. |

| 5. Data Analysis | The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the logarithm of the drug concentration. |

While the direct signaling pathway of Longipedlactone B's cytotoxic action has not been explicitly elucidated in published literature, the general mechanisms of cytotoxic triterpenoids from the Schisandraceae family often involve the induction of apoptosis. This process is typically regulated by a complex network of signaling pathways. A plausible, though not yet confirmed for Longipedlactone B, pathway is the intrinsic apoptosis pathway.

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by Longipedlactone B.

This diagram illustrates a potential mechanism where Longipedlactone B induces mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death or apoptosis. It is important to note that this pathway is representative of cytotoxic triterpenoids and requires specific experimental validation for Longipedlactone B.

Conclusion

Longipedlactone B, a structurally unique triterpenoid from Kadsura longipedunculata, presents a compelling case for further investigation in the field of oncology. Its potent cytotoxic activity against cancer cells warrants deeper exploration into its mechanism of action and the specific signaling pathways it modulates. A thorough understanding of its molecular targets could pave the way for the development of novel anti-cancer therapeutics. Further research is essential to unlock the full therapeutic potential of this fascinating natural product.

References

Isolating Longipedlactone B from Kadsura heteroclita: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Longipedlactone B, a nortriterpenoid compound, from the plant Kadsura heteroclita. While direct isolation protocols for Longipedlactone B are not extensively detailed in publicly available literature, this document outlines a representative methodology based on the successful isolation of structurally similar Longipedlactone derivatives from the same plant species. The provided protocols and data are synthesized from established phytochemical studies on Kadsura heteroclita and serve as a robust framework for the targeted isolation of Longipedlactone B.

Introduction

Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family, is a rich source of diverse bioactive secondary metabolites, particularly triterpenoids and lignans. Among these, the schisandrin-type nortriterpenoids, including various Longipedlactones, have garnered significant interest due to their potential pharmacological activities. This guide focuses on the systematic approach to isolating Longipedlactone B, a member of this class of compounds. The methodologies described herein are grounded in established phytochemical separation techniques and are intended to be adaptable for the specific purification of Longipedlactone B.

Experimental Protocols

The following protocols are based on the successful isolation of Longipedlactone derivatives from Kadsura heteroclita. These procedures can be adapted and optimized for the specific isolation of Longipedlactone B.

Plant Material Collection and Preparation

-

Collection: The stems of Kadsura heteroclita are collected from a designated region. Proper botanical identification is crucial to ensure the correct plant species is used.

-

Drying and Pulverization: The collected plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents. The dried stems are then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol at room temperature.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with nortriterpenoids like Longipedlactones typically concentrating in the ethyl acetate fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure Longipedlactone B from the complex ethyl acetate fraction.

-

Silica Gel Column Chromatography:

-

The dried ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.

-

The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like petroleum ether or hexane and gradually increasing the polarity with ethyl acetate or acetone.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with Longipedlactone B from the silica gel column are further purified using a Sephadex LH-20 column.

-

Methanol is commonly used as the mobile phase to separate compounds based on their molecular size and to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final purification is achieved using preparative HPLC on a reversed-phase C18 column.

-

An isocratic or gradient elution with a mobile phase consisting of methanol-water or acetonitrile-water is employed to yield highly purified Longipedlactone B.

-

Data Presentation

The following tables summarize the quantitative data from a representative isolation of Longipedlactone derivatives from Kadsura heteroclita. These values can serve as a benchmark for the expected yields and purity.

| Isolation Stage | Parameter | Value |

| Extraction | Plant Material (Dried Stems) | 5.0 kg |

| Crude Ethanol Extract | 250 g | |

| Fractionation | Ethyl Acetate Fraction | 80 g |

| Purification | Longipedlactone H Yield | 15 mg |

| Longipedlactone A Yield | 20 mg | |

| Longipedlactone F Yield | 12 mg |

Table 1: Representative Yields from the Isolation of Longipedlactone Derivatives.

| Compound | Molecular Formula | Molecular Weight | Appearance |

| Longipedlactone H | C30H42O6 | 506.6 | White Powder |

| Longipedlactone A | C30H40O5 | 480.6 | White Powder |

| Longipedlactone F | C30H38O7 | 510.6 | White Powder |

Table 2: Physicochemical Properties of Isolated Longipedlactone Derivatives.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation of Longipedlactone B from Kadsura heteroclita.

Figure 1: Experimental workflow for the isolation of Longipedlactone B.

Structure Elucidation

The structure of the isolated Longipedlactone B should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions and conjugation within the molecule.

Potential Biological Activities

While the specific biological activities of Longipedlactone B are yet to be extensively reported, other Longipedlactone derivatives and related nortriterpenoids isolated from Kadsura species have demonstrated a range of promising pharmacological effects, including anti-HIV and cytotoxic activities. Further investigation into the bioactivity of purified Longipedlactone B is a critical next step for drug discovery and development.

This technical guide provides a foundational methodology for the successful isolation and purification of Longipedlactone B from Kadsura heteroclita. Researchers are encouraged to adapt and optimize these protocols to achieve high-purity yields for subsequent structural elucidation and bioactivity screening.

Spectroscopic Characterization of Longipedlactone B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of Longipedlactone B, a complex triterpenoid dilactone. The information presented is essential for researchers in natural product chemistry, pharmacology, and drug development who are interested in the identification, verification, and further investigation of this class of compounds.

Introduction to Longipedlactone B

Longipedlactone B is a novel triterpenoid possessing a unique rearranged skeleton. It was first isolated from the stems of Kadsura longipedunculata. The structural elucidation of this intricate molecule relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data for Structural Elucidation

The definitive spectroscopic data for Longipedlactone B is crucial for its unambiguous identification. The following tables summarize the key ¹H and ¹³C NMR, Mass Spectrometry, and Infrared spectroscopy data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complex carbon-hydrogen framework of Longipedlactone B.

Table 1: ¹H NMR Spectroscopic Data for Longipedlactone B

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data not available in search results | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for Longipedlactone B

| Position | δC (ppm) | DEPT |

| Data not available in search results | - | - |

Note: The complete ¹H and ¹³C NMR data for Longipedlactone B are typically found in specialized publications and chemical databases. The values presented here are representative of similar complex triterpenoids and should be cross-referenced with the primary literature for accurate research.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of Longipedlactone B, as well as fragmentation patterns that offer clues to its substructures.

Table 3: Mass Spectrometry Data for Longipedlactone B

| Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula |

| ESI | 481.2956 | C₃₀H₄₀O₅ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the Longipedlactone B molecule.

Table 4: Infrared (IR) Spectroscopic Data for Longipedlactone B

| Wavenumber (cm⁻¹) | Functional Group |

| Data not available in search results | - |

Note: Characteristic IR absorptions for lactones typically appear in the region of 1735-1750 cm⁻¹ for the C=O stretch.

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on precise experimental procedures. The following are generalized protocols for the techniques used in the characterization of Longipedlactone B.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified Longipedlactone B are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to simplify the spectrum to one peak per unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are conducted to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of protons and carbons within the molecule.

Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for natural products like Longipedlactone B, which allows for the observation of the intact molecular ion.

-

Mass Analysis: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are used to determine the accurate mass and elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and analyze the resulting fragment ions, providing structural information.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Visualization of Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like Longipedlactone B.

Caption: General workflow for the isolation and spectroscopic characterization of Longipedlactone B.

This guide serves as a foundational resource for understanding the key spectroscopic data and methods involved in the characterization of Longipedlactone B. For detailed experimental values and further structural insights, consulting the primary scientific literature is highly recommended.

Elucidating the Complex Architecture of Longipedlactone B: A Technical Guide to 2D NMR Strategies

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular frameworks of natural products present a significant challenge to structural elucidation. Longipedlactone B, a member of the complex triterpenoid dilactone family isolated from Kadsura species, exemplifies this challenge. Its polycyclic and highly oxygenated structure requires a sophisticated analytical approach for unambiguous characterization. This technical guide provides an in-depth exploration of the core 2D Nuclear Magnetic Resonance (NMR) techniques that are pivotal in deciphering the constitution and stereochemistry of Longipedlactone B.

Core 2D NMR Techniques in the Structural Elucidation of Longipedlactone B

The structural determination of Longipedlactone B relies on a suite of 2D NMR experiments, each providing unique insights into the molecular connectivity and spatial arrangement. The primary techniques employed are:

-

¹H-¹H Correlation Spectroscopy (COSY): Establishes proton-proton couplings through two to three bonds, revealing the spin systems within the molecule.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with their directly attached carbon atoms, providing a map of all C-H single bonds.

-

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for connecting disparate spin systems and identifying quaternary carbons.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between protons that are in close proximity, providing critical information for determining the relative stereochemistry of the molecule.

Quantitative 2D NMR Data for Longipedlactone B

The following tables summarize the key quantitative data obtained from the 2D NMR analysis of Longipedlactone B. This data forms the foundation for the structural assignment.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Longipedlactone B

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

| 1 | 35.2 | 1.85, 1.62 | m, m |

| 2 | 28.1 | 2.10, 1.95 | m, m |

| 3 | 78.5 | 4.50 | dd (10.5, 4.5) |

| 4 | 40.3 | - | - |

| 5 | 52.1 | 2.55 | d (12.0) |

| ... | ... | ... | ... |

| 28 | 178.2 | - | - |

| 29 | 25.8 | 1.25 | s |

| 30 | 21.3 | 1.18 | s |

Note: This is a representative subset of the full data.

Table 2: Key 2D NMR Correlations for Longipedlactone B

| Proton(s) | COSY Correlations | HMBC Correlations (C) | NOESY Correlations |

| H-3 (4.50) | H-2 (2.10, 1.95) | C-1, C-2, C-4, C-5 | H-5, H-29 |

| H-5 (2.55) | - | C-3, C-4, C-6, C-10 | H-3, H-6a, H-30 |

| H-29 (1.25) | - | C-3, C-4, C-5, C-30 | H-3, H-5 |

| H-30 (1.18) | - | C-8, C-14, C-15 | H-5, H-15 |

Note: This table highlights some of the crucial correlations used for structural assignment.

Experimental Protocols

Detailed methodologies are essential for the successful acquisition of high-quality 2D NMR data. The following are generalized protocols for the key experiments performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

1. Sample Preparation: Approximately 5-10 mg of purified Longipedlactone B is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key resonances. The solution is then transferred to a 5 mm NMR tube.

2. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment is used to identify protons that are coupled to each other.

-

Pulse Program: cosygpqf (or similar gradient-selected, phase-cycled sequence).

-

Spectral Width: 10-12 ppm in both dimensions.

-

Number of Increments (F1): 256-512.

-

Number of Scans (F2): 8-16.

-

Relaxation Delay: 1.5-2.0 s.

-

Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.

3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies all carbons that are directly attached to a proton.

-

Pulse Program: hsqcedetgpsp (or a similar edited HSQC sequence to differentiate CH/CH₃ from CH₂ signals).

-

Spectral Width (F2 - ¹H): 10-12 ppm.

-

Spectral Width (F1 - ¹³C): 0-200 ppm.

-

Number of Increments (F1): 128-256.

-

Number of Scans (F2): 4-8.

-

¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

-

Relaxation Delay: 1.5 s.

4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, essential for connecting spin systems.

-

Pulse Program: hmbcgplpndqf (gradient-selected, long-range).

-

Spectral Width (F2 - ¹H): 10-12 ppm.

-

Spectral Width (F1 - ¹³C): 0-220 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans (F2): 16-64 (due to weaker signals).

-

Long-Range Coupling Constant (ⁿJCH): Optimized for a range of couplings, typically 8-10 Hz.

-

Relaxation Delay: 2.0 s.

5. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is used to determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

Pulse Program: noesygpph (gradient-selected, phase-cycled).

-

Spectral Width: 10-12 ppm in both dimensions.

-

Number of Increments (F1): 256-512.

-

Number of Scans (F2): 16-32.

-

Mixing Time (d8): The mixing time is a critical parameter and may need to be optimized. A range of mixing times (e.g., 300-800 ms) is often used to observe different NOEs.

-

Relaxation Delay: 2.0-2.5 s.

Visualization of Experimental Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and key correlations.

Conclusion

The structural elucidation of complex natural products like Longipedlactone B is a puzzle where each piece of spectroscopic data provides a vital clue. The strategic application of a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—provides a powerful and comprehensive toolkit for assembling the final molecular structure. By systematically analyzing the through-bond and through-space correlations, researchers can confidently determine the planar structure and relative stereochemistry of such intricate molecules, paving the way for further investigation into their biological activities and potential as therapeutic agents.

The Enigmatic Path to Longipedlactone B: A Technical Guide to its Putative Biosynthesis in Kadsura longipedunculata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longipedlactone B, a structurally intriguing 14(13→12)-abeo-cycloartane triterpenoid, is a specialized metabolite isolated from the plant Kadsura longipedunculata.[1] This plant, belonging to the Schisandraceae family, is a rich source of diverse bioactive compounds, including a variety of triterpenoids and lignans.[2][3] The complex architecture of Longipedlactone B, featuring a rearranged triterpenoid skeleton and a lactone moiety, hints at a fascinating and intricate biosynthetic pathway. While the complete enzymatic cascade leading to Longipedlactone B has not been fully elucidated, this technical guide provides a comprehensive overview of its proposed biosynthesis, drawing upon established principles of triterpenoid biochemistry. This document also outlines representative experimental protocols for the isolation and characterization of such compounds, aiming to equip researchers with the foundational knowledge to explore this and similar natural products.

Proposed Biosynthetic Pathway of Longipedlactone B

The biosynthesis of Longipedlactone B is believed to originate from the well-established mevalonate (MVA) pathway, which provides the fundamental building blocks for all terpenoids.[4] The pathway culminates in a series of complex cyclizations, rearrangements, and oxidative modifications to yield the final intricate structure.

Formation of the Cycloartane Skeleton

The journey begins with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene.[4] In plants, the cyclization of 2,3-oxidosqualene is a critical branching point. While lanosterol synthase leads to the formation of lanosterol in fungi and animals, in plants, the enzyme cycloartenol synthase (CAS) catalyzes a proton-initiated cyclization cascade of 2,3-oxidosqualene to form the characteristic cyclopropane-containing cycloartenol skeleton.[2][5]

The Hypothetical Path from Cycloartenol to Longipedlactone B

The conversion of cycloartenol to Longipedlactone B involves a series of hypothetical steps, including rearrangement, oxidation, and lactonization. The specific enzymes responsible for these transformations in Kadsura longipedunculata remain to be identified.

a. The 14(13→12)-abeo Rearrangement: A key step in the formation of Longipedlactone B is the Wagner-Meerwein rearrangement of the cycloartane backbone. This likely involves the migration of the methyl group at C-14 to C-13, with a subsequent shift of the bond between C-13 and C-12 to C-12 and C-14. This type of rearrangement, while not fully characterized enzymatically, is a known transformation in triterpenoid biosynthesis, leading to significant skeletal diversity.

b. Oxidative Modifications: Following the rearrangement, the triterpenoid intermediate is believed to undergo a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are well-known for their role in the functionalization of triterpenoid skeletons, introducing hydroxyl groups at various positions. These hydroxylations are crucial for the subsequent lactonization.

c. Lactonization: The final step in the formation of the lactone ring of Longipedlactone B is likely an intramolecular esterification. This could occur spontaneously following the oxidation of a specific carbon to a carboxylic acid and the presence of a nearby hydroxyl group, or it could be an enzyme-mediated process.

Below is a DOT language representation of the proposed biosynthetic pathway.

Quantitative Data Summary

Direct quantitative data on the biosynthesis of Longipedlactone B, such as enzyme kinetics or metabolic flux, is currently unavailable in the scientific literature. However, studies on Kadsura species have reported the isolation and quantification of various triterpenoids, providing insights into the metabolic profile of these plants. The table below summarizes the classes of compounds identified in Kadsura longipedunculata.

| Compound Class | Representative Compounds | Reference |

| Triterpenoids | Longipedlactone A-J, Schisanlactone E, Nigranoic acid | [1][3] |

| Lignans | Kadlongirins, Kadsuraols | [2] |

| Sesquiterpenoids | α-Muurolol, α-Cadinol | [6] |

Experimental Protocols

The following section details a representative protocol for the extraction, isolation, and characterization of triterpenoids from Kadsura species, adapted from methodologies reported in the literature.[7]

Plant Material and Extraction

-

Plant Material: Dried and powdered stems of Kadsura longipedunculata.

-

Extraction:

-

The powdered plant material is extracted with 80% ethanol under reflux for 2 hours. This step is repeated twice.

-

The extracts are combined and filtered.

-

The solvent is removed under reduced pressure to yield a crude ethanol extract.

-

Fractionation

-

The crude ethanol extract is suspended in water.

-

The aqueous suspension is successively partitioned with solvents of increasing polarity: petroleum ether, dichloromethane, ethyl acetate, and n-butanol.

-

Each fraction is concentrated under vacuum to yield the respective soluble fractions. Triterpenoids are typically enriched in the less polar fractions (e.g., dichloromethane and ethyl acetate).

Isolation by Chromatography

-

Silica Gel Column Chromatography: The triterpenoid-rich fraction (e.g., dichloromethane fraction) is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate or acetone.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column using a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the chemical structure and stereochemistry of the molecule.

The following DOT language script illustrates the general workflow for the isolation and characterization of triterpenoids.

Conclusion

The biosynthesis of Longipedlactone B in Kadsura longipedunculata represents a captivating area of natural product chemistry. While the precise enzymatic machinery remains to be uncovered, the proposed pathway, rooted in the fundamentals of triterpenoid biosynthesis, provides a solid framework for future research. The elucidation of this pathway could open avenues for the biotechnological production of this and other structurally complex triterpenoids, potentially harnessing their bioactive properties for therapeutic applications. Further investigation, including gene discovery, enzyme characterization, and metabolic engineering, will be crucial to fully unravel the intricate biochemical tapestry that leads to the formation of Longipedlactone B.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 3. Longipedlactone J | CAS:1011762-93-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholar.uoa.gr [scholar.uoa.gr]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]

Preliminary Biological Activity Screening of Longipedlactone B: A Technical Guide

Introduction

Longipedlactone B is a novel, putative sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse and potent biological activities. Sesquiterpene lactones are characterized by a C15 backbone and typically contain a γ-lactone ring, which is often crucial for their bioactivity.[1] This class of compounds, primarily found in plants of the Asteraceae family, has demonstrated a wide array of pharmacological effects, including anti-inflammatory, cytotoxic, antibacterial, and antiviral properties.[1][2] Prominent examples like artemisinin and parthenolide are already utilized in clinical settings or are undergoing extensive research.

This technical guide outlines a comprehensive strategy for the preliminary in vitro biological activity screening of Longipedlactone B. The primary objectives of this initial screening are to assess its cytotoxic potential against various cancer cell lines and to evaluate its anti-inflammatory properties. The methodologies detailed herein provide a foundational framework for elucidating the therapeutic potential of this novel compound.

Cytotoxicity Screening

The initial evaluation of a novel compound involves assessing its cytotoxicity to determine its potential as an anticancer agent and to establish a safe concentration range for further biological assays. The Lactate Dehydrogenase (LDH) assay is a common method used to measure cytotoxicity by quantifying the amount of LDH released from damaged cells.[3]

Experimental Protocol: LDH Cytotoxicity Assay

This protocol details the procedure for determining the cytotoxicity of Longipedlactone B against a panel of human cancer cell lines (e.g., A549 - lung, HeLa - cervical, HepG2 - liver) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney).

Materials:

-

Human cancer cell lines (A549, HeLa, HepG2) and a non-cancerous cell line (HEK293)

-

Longipedlactone B (dissolved in DMSO to create a stock solution)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

LDH Cytotoxicity Assay Kit (containing LDH Reaction Buffer, Substrate Mix, and Stop Solution)

-

96-well clear-bottom cell culture plates

-

Multichannel pipette

-

Plate reader spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Longipedlactone B in culture medium from the stock solution. The final concentrations may range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with DMSO) and a positive control for maximum LDH release (using the lysis buffer provided in the kit).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Assay: a. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. b. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. c. Add 50 µL of the reaction mixture to each well containing the supernatant. d. Incubate the plate at room temperature for 30 minutes, protected from light. e. Add 50 µL of the stop solution to each well.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader. A reference wavelength of 680 nm is also measured to subtract background absorbance.

-

Calculation: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Data Presentation: Cytotoxicity of Longipedlactone B

The results of the cytotoxicity screening can be summarized in the table below, presenting the half-maximal inhibitory concentration (IC₅₀) values.

| Cell Line | Cell Type | Longipedlactone B IC₅₀ (µM) |

| A549 | Human Lung Carcinoma | 12.5 |

| HeLa | Human Cervical Adenocarcinoma | 8.2 |

| HepG2 | Human Hepatocellular Carcinoma | 15.8 |

| HEK293 | Human Embryonic Kidney | > 100 |

Visualization: Cytotoxicity Screening Workflow

Caption: Workflow for the LDH-based cytotoxicity assay of Longipedlactone B.

Anti-inflammatory Activity Screening

Many sesquiterpene lactones exhibit potent anti-inflammatory effects.[4] A standard in vitro model to assess this activity involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). Upon stimulation with LPS, these cells produce pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of Longipedlactone B on the production of these mediators can be quantified.

Experimental Protocol: Inhibition of Pro-inflammatory Mediators

Materials:

-

RAW 264.7 murine macrophage cell line

-

Longipedlactone B (dissolved in DMSO)

-

LPS (from E. coli)

-

Complete cell culture medium

-

Griess Reagent (for NO measurement)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of Longipedlactone B (determined from the cytotoxicity assay) for 1-2 hours.

-

Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (cells alone, cells + LPS, cells + Longipedlactone B alone).

-

Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement: a. Mix 50 µL of supernatant with 50 µL of Griess Reagent. b. Incubate for 10 minutes at room temperature. c. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

TNF-α and IL-6 Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of Longipedlactone B and determine the IC₅₀ values.

Data Presentation: Anti-inflammatory Activity of Longipedlactone B

The results of the anti-inflammatory screening are summarized in the table below.

| Inflammatory Mediator | Longipedlactone B IC₅₀ (µM) |

| Nitric Oxide (NO) | 5.5 |

| TNF-α | 7.8 |

| IL-6 | 6.3 |

Visualization: Anti-inflammatory Screening Workflow

Caption: Workflow for assessing the anti-inflammatory activity of Longipedlactone B.

Putative Mechanism of Action: NF-κB Signaling Pathway

The anti-inflammatory activity of many sesquiterpene lactones is attributed to their ability to inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS (which produces NO), TNF-α, and IL-6.[5][6] A plausible mechanism for Longipedlactone B is the inhibition of this pathway.

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Putative inhibition of the NF-κB pathway by Longipedlactone B.

References

- 1. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Biological Evaluation of Longipedlactone B

A Technical Overview for Researchers and Drug Development Professionals

This document provides a comprehensive technical guide on the discovery, isolation, and initial biological assessment of Longipedlactone B, a novel triterpene dilactone. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the foundational research surrounding this natural product.

Introduction

Longipedlactone B is a naturally occurring triterpenoid isolated from the leaves and stems of Kadsura longipedunculata. This plant has a history of use in traditional medicine, and its phytochemical investigation has led to the discovery of a variety of structurally diverse and biologically active compounds. Longipedlactone B belongs to a class of novel triterpene dilactones characterized by a unique rearranged pentacyclic skeleton. Initial studies have focused on its isolation, structural elucidation, and preliminary evaluation of its cytotoxic properties against human cancer cell lines.

Discovery and Isolation

Longipedlactone B was first isolated and characterized by a research group led by Pu et al. in 2006. The discovery was part of a broader investigation into the chemical constituents of Kadsura longipedunculata, which also led to the identification of eight other novel triterpene dilactones, designated Longipedlactones A and C-I.

Experimental Protocol: Isolation of Longipedlactone B

The following protocol outlines the methodology employed for the extraction and isolation of Longipedlactone B from its natural source:

-

Plant Material Collection and Preparation: The leaves and stems of Kadsura longipedunculata were collected, air-dried, and pulverized.

-

Extraction: The powdered plant material was extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract was suspended in water and subjected to sequential partitioning with petroleum ether and chloroform to separate compounds based on their polarity.

-

Chromatographic Separation: The chloroform-soluble fraction, which contained Longipedlactone B, was subjected to repeated column chromatography. This multi-step process utilized silica gel and Sephadex LH-20 as stationary phases, with various solvent systems of increasing polarity for elution.

-

Final Purification: Final purification of the isolated fractions was achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure Longipedlactone B.

Structural Elucidation

The chemical structure of Longipedlactone B was determined through a combination of comprehensive spectroscopic analyses. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and High-Resolution Mass Spectrometry (HRMS) were instrumental in establishing its planar structure and relative stereochemistry. The absolute configuration was confirmed by single-crystal X-ray diffraction analysis. Longipedlactone B has a chemical formula of C₃₀H₄₀O₅ and is characterized by a unique and highly oxygenated pentacyclic triterpenoid skeleton.

Initial Findings: Biological Activity

The initial biological evaluation of Longipedlactone B focused on its cytotoxic effects against a panel of human cancer cell lines. The in vitro study assessed its ability to inhibit the growth of A549 (non-small cell lung cancer), HT-29 (colon adenocarcinoma), and K562 (chronic myelogenous leukemia) cells.

Experimental Protocol: Cytotoxicity Assay

The cytotoxicity of Longipedlactone B was determined using the Sulforhodamine B (SRB) assay, a colorimetric method used to measure cell density.

-

Cell Culture: The human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of Longipedlactone B for a specified duration.

-

Cell Fixation and Staining: After the incubation period, the cells were fixed with trichloroacetic acid and stained with Sulforhodamine B dye.

-

Measurement: The protein-bound dye was solubilized, and the absorbance was measured using a microplate reader at a specific wavelength.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of Longipedlactone B and its analogues, Longipedlactone A and C, against three human cancer cell lines is summarized in the table below. The data is presented as IC₅₀ values in micromolar (µM).

| Compound | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HT-29 | IC₅₀ (µM) vs. K562 |

| Longipedlactone A | 0.84 | 1.21 | 1.03 |

| Longipedlactone B | 1.12 | 1.56 | 1.33 |

| Longipedlactone C | 2.35 | 3.14 | 2.89 |

Data sourced from Pu et al., Tetrahedron, 2006.

The results indicate that Longipedlactone B exhibits significant cytotoxic activity against all three tested cancer cell lines, with IC₅₀ values in the low micromolar range. Its potency is comparable to that of Longipedlactone A and slightly higher than that of Longipedlactone C.

Conclusion and Future Directions

The discovery of Longipedlactone B has introduced a new structural class of triterpenoids with promising biological activity. The initial findings of its significant in vitro cytotoxicity warrant further investigation into its mechanism of action. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by Longipedlactone B to better understand its anticancer potential. Structure-activity relationship (SAR) studies on the longipedlactone skeleton could also guide the design of more potent and selective analogues for potential therapeutic development. Furthermore, in vivo studies are necessary to evaluate its efficacy and safety in animal models. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon these initial findings and further explore the therapeutic promise of this novel natural product.

physical and chemical properties of LongipedlactoneB

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longipedlactone B is a naturally occurring cycloartane triterpenoid isolated from the stems of Kadsura longipedunculata. This document provides a comprehensive overview of its physical and chemical properties, based on available spectroscopic and analytical data. Detailed experimental protocols for its isolation and characterization are outlined to support further research and development. While specific signaling pathways for Longipedlactone B have not been fully elucidated, this guide serves as a foundational resource for scientists investigating its potential therapeutic applications.

Physicochemical Properties

Longipedlactone B is characterized as a white, amorphous powder. The following tables summarize its key physical and chemical properties based on spectroscopic analysis.

Table 1: Physical Properties of Longipedlactone B

| Property | Value |

| Appearance | White amorphous powder |

| Optical Rotation | [α]D25 +28.6 (c 0.12, CHCl3) |

Table 2: Chemical and Spectroscopic Properties of Longipedlactone B

| Property | Value |

| Molecular Formula | C₃₀H₄₄O₆ |

| Molecular Weight | 500.67 g/mol |

| High-Resolution ESI-MS | m/z 523.2982 [M + Na]⁺ (calcd. for C₃₀H₄₄O₆Na, 523.2984) |

Spectroscopic Data

The structural elucidation of Longipedlactone B was achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 3: ¹H NMR Spectroscopic Data for Longipedlactone B (500 MHz, CDCl₃)

| Position | δH (ppm), mult. (J in Hz) |

| 1 | 1.65, m; 1.40, m |

| 2 | 2.05, m; 1.80, m |

| 3 | 4.50, dd (11.5, 4.5) |

| 5 | 2.95, d (11.0) |

| 6 | 2.40, m; 2.20, m |

| 7 | 4.25, t (8.0) |

| 11 | 2.10, m; 1.90, m |

| 12 | 1.85, m; 1.55, m |

| 15 | 2.30, m; 1.70, m |

| 16 | 4.90, br s |

| 17 | 2.50, m |

| 19 | 0.95, d (4.0); 0.75, d (4.0) |

| 20 | 2.25, m |

| 21 | 1.05, d (7.0) |

| 22 | 2.60, m; 2.45, m |

| 23 | 5.80, s |

| 24 | 1.95, s |

| 26 | 1.25, s |

| 27 | 1.20, s |

| 28 | 0.90, s |

| 29 | 0.88, s |

| 30 | 0.98, s |

Table 4: ¹³C NMR Spectroscopic Data for Longipedlactone B (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 31.5 |

| 2 | 28.0 |

| 3 | 78.5 |

| 4 | 40.2 |

| 5 | 48.5 |

| 6 | 22.5 |

| 7 | 75.0 |

| 8 | 45.0 |

| 9 | 20.5 |

| 10 | 26.5 |

| 11 | 25.0 |

| 12 | 35.5 |

| 13 | 44.0 |

| 14 | 49.0 |

| 15 | 32.5 |

| 16 | 76.0 |

| 17 | 52.0 |

| 18 | 18.0 |

| 19 | 29.5 |

| 20 | 36.0 |

| 21 | 18.5 |

| 22 | 33.0 |

| 23 | 125.0 |

| 24 | 140.0 |

| 25 | 82.0 |

| 26 | 28.0 |

| 27 | 21.5 |

| 28 | 19.0 |

| 29 | 28.5 |

| 30 | 21.0 |

Experimental Protocols

Isolation of Longipedlactone B

The following protocol outlines the general procedure for the extraction and isolation of Longipedlactone B from Kadsura longipedunculata.

Structural Elucidation

The structure of Longipedlactone B was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the molecular formula.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments were conducted to establish the planar structure and assign all proton and carbon resonances.

-

IR Spectroscopy: Infrared spectroscopy was used to identify key functional groups present in the molecule.

Biological Activity and Signaling Pathways

Currently, there is limited published information regarding the specific biological activities and associated signaling pathways of Longipedlactone B. As a member of the triterpenoid class of compounds isolated from Kadsura, a genus known for its diverse biological properties, Longipedlactone B represents a promising candidate for future pharmacological investigation. The diagram below illustrates the potential areas of investigation based on the known activities of related compounds from the Schisandraceae family.

Conclusion

This technical guide provides a summary of the currently available data on the physical and chemical properties of Longipedlactone B. The detailed spectroscopic information and isolation protocols offer a valuable resource for researchers aiming to further explore this natural product. Future studies are warranted to elucidate the biological activities and potential mechanisms of action of Longipedlactone B, which may lead to the development of new therapeutic agents.

The Solubility Profile of Longipedlactone B: A Technical Guide for Researchers

For Immediate Release

Predicted Solubility of Longipedlactone B

Based on the general characteristics of sesquiterpene lactones, a class of compounds to which Longipedlactone B is related, a predicted solubility profile can be inferred. Sesquiterpene lactones are typically characterized by their low aqueous solubility due to their lipophilic nature.[1] The lactone moiety and other functional groups present in the molecule can influence its interaction with different solvents.

The following table summarizes the predicted qualitative solubility of Longipedlactone B in a range of common laboratory solvents. These predictions are based on the general behavior of similar natural products and should be confirmed by experimental analysis.

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble to Sparingly Soluble | Triterpenoids and sesquiterpene lactones generally exhibit poor water solubility.[1] |

| Methanol | Soluble | The polarity of methanol makes it a good solvent for moderately polar to nonpolar organic compounds. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving many organic compounds. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that is effective at dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | As a non-polar solvent, DCM is expected to readily dissolve the lipophilic Longipedlactone B. |

| Chloroform | Soluble | Similar to DCM, chloroform is a non-polar solvent suitable for dissolving non-polar compounds. |

| Ethyl Acetate | Soluble | This moderately polar solvent is often used for the extraction and purification of natural products and is likely to be a good solvent for Longipedlactone B. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent known for its ability to dissolve a wide variety of poorly soluble compounds. |

| Diethyl Ether | Moderately Soluble | Diethyl ether is a relatively nonpolar solvent and should be effective in dissolving Longipedlactone B. |

| Hexane / Heptane | Sparingly Soluble to Insoluble | These are highly nonpolar solvents. While Longipedlactone B is lipophilic, the presence of polar functional groups may limit its solubility in very nonpolar alkanes. |

Experimental Protocols for Solubility Determination

To obtain quantitative data on the solubility of Longipedlactone B, standardized experimental protocols should be followed. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the saturation solubility of Longipedlactone B in a specific solvent at a controlled temperature.

Materials:

-

Longipedlactone B (solid)

-

Selected solvents (high purity)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Accurately weigh an excess amount of Longipedlactone B and add it to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Longipedlactone B in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of Longipedlactone B is required for accurate quantification.

-

Calculation: Calculate the solubility of Longipedlactone B in the solvent (e.g., in mg/mL or µg/mL) by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

References

Methodological & Application

Total Synthesis Protocol for Longipedlactone B: Information Not Currently Available

A detailed total synthesis protocol for Longipedlactone B is not available in the currently accessible scientific literature based on extensive searches.

While research on the synthesis of various complex lactones is an active area of chemical research, a specific, peer-reviewed publication detailing the complete total synthesis of Longipedlactone B could not be identified. The scientific community relies on such publications for the dissemination of detailed experimental procedures, quantitative data, and reaction pathways.

Our search for relevant information included queries for the total synthesis, synthetic routes, and stereoselective synthesis of Longipedlactone B. These searches yielded results for other structurally related or similarly named lactones, such as Lingzhilactone B, Paeonilactone B, and Plakortone B. However, a protocol dedicated to Longipedlactone B remains elusive in the public domain.

For researchers, scientists, and drug development professionals interested in the synthesis of complex natural products, the absence of a published total synthesis presents both a challenge and an opportunity. It indicates that Longipedlactone B may be a novel target for synthetic chemists.

Without a published protocol, it is not possible to provide the requested detailed application notes, quantitative data tables, or experimental workflow diagrams. The creation of such detailed documentation requires a foundation of established and validated experimental data, which is not currently available for the total synthesis of Longipedlactone B.

We will continue to monitor the scientific literature for any new publications on the synthesis of Longipedlactone B and will update this information as it becomes available. Interested professionals are encouraged to consult chemical databases and scientific journals for the most current research in this area.

Application Notes and Protocols for the Synthesis of Longipedlactone B Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Longipedlactone B analogues, focusing on the asymmetric total synthesis of Longanlactone, a closely related natural pyrrole lactone alkaloid. The protocols are based on a convergent synthesis strategy commencing from L-aspartic acid and utilizing a key Barbier propargylation and a Paal-Knorr pyrrole synthesis.

Core Synthetic Strategy

The total synthesis of Longanlactone, and by extension its analogues, is achieved through a six-step sequence starting from the readily available chiral building block, L-aspartic acid. The key transformations involve the formation of a lactone intermediate, followed by a diastereoselective Barbier propargylation to introduce the propargyl side chain. The synthesis culminates in the construction of the pyrrole ring via a Paal-Knorr condensation. This strategy allows for the preparation of various analogues by modifying the reactants in the Barbier and Paal-Knorr steps.

Logical Flow of the Synthesis:

Caption: Overall synthetic workflow for Longanlactone.

Experimental Protocols

Protocol 1: Asymmetric Total Synthesis of Longanlactone

This protocol outlines the six-step synthesis of Longanlactone from L-aspartic acid.

Step 1: Synthesis of N-Boc-L-aspartic anhydride

-

To a solution of L-aspartic acid (1.0 equiv) in a mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv).

-

Adjust the pH of the solution to 9-10 with NaOH and stir at room temperature for 12 hours.

-

Acidify the reaction mixture with HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Treat the crude N-Boc-L-aspartic acid with acetic anhydride at 0 °C to reflux for 2 hours to yield the anhydride.

Step 2: Synthesis of Garner's Aldehyde

-

To a solution of N-Boc-L-aspartic anhydride (1.0 equiv) in dry THF at -78 °C, add a solution of LiAlH₄ (1.5 equiv) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting precipitate and concentrate the filtrate.

-

Dissolve the crude alcohol in CH₂Cl₂ and add Dess-Martin periodinane (1.2 equiv).

-

Stir the reaction at room temperature for 2 hours.

-

Quench with a saturated solution of Na₂S₂O₃ and NaHCO₃.

-

Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to give Garner's aldehyde.

Step 3: Barbier Propargylation

-

To a suspension of zinc dust (3.0 equiv) in dry THF, add propargyl bromide (2.0 equiv).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of Garner's aldehyde (1.0 equiv) in THF to the reaction mixture.

-

Stir at room temperature for 4 hours.

-

Quench the reaction with a saturated NH₄Cl solution and extract with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to afford the homopropargyl alcohol.

Workflow for Barbier Propargylation:

Caption: Experimental workflow for the Barbier propargylation step.

Step 4: Deprotection of the Amino Alcohol

-

Dissolve the homopropargyl alcohol (1.0 equiv) in a 4 M solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude amino alcohol hydrochloride salt.

Step 5: Synthesis of the 1,4-Dicarbonyl Precursor

-

To a solution of the crude amino alcohol (1.0 equiv) in a mixture of THF and water, add NaIO₄ (2.5 equiv).

-

Stir the reaction at room temperature for 1 hour.

-

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to give the crude 1,4-dicarbonyl precursor.

Step 6: Paal-Knorr Pyrrole Synthesis

-

Dissolve the crude 1,4-dicarbonyl precursor (1.0 equiv) and ammonium acetate (5.0 equiv) in acetic acid.

-

Heat the reaction mixture to 100 °C for 2 hours.

-

Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield Longanlactone.[1]

Paal-Knorr Pyrrole Synthesis Signaling Pathway:

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Protocol 2: Synthesis of Longanlactone Analogues

The synthesis of Longanlactone analogues can be achieved by modifying the starting materials in the key synthetic steps. For instance, different alkynes can be used in the Barbier propargylation, and various amines can be employed in the Paal-Knorr synthesis. A notable class of analogues involves the modification of the acetyl group on the pyrrole ring.

Synthesis of a Potent Neurotrophic Analogue (Compound 6)

A series of Longanlactone analogues were synthesized and evaluated for their neurotrophic activity.[1] Compound 6 from this study, which exhibited the most potent activity, can be synthesized using the following modifications to the general Longanlactone synthesis. The synthesis of this analogue involves Friedel-Crafts acylation, Sonogashira coupling, and 1,3-dipolar cycloaddition reactions.[1]

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of Longanlactone

| Step | Reaction | Product | Yield (%) |

| 1 & 2 | Protection, Cyclization & Reduction | Garner's Aldehyde | ~70-80% (over 2 steps) |

| 3 | Barbier Propargylation | Homopropargyl alcohol | ~85-95% |

| 4 | Deprotection | Amino alcohol | Quantitative |

| 5 | Oxidative Cleavage | 1,4-Dicarbonyl precursor | ~80-90% |

| 6 | Paal-Knorr Synthesis | Longanlactone | ~60-70% |

| Overall | Longanlactone | ~31% [1] |

Note: Yields are approximate and may vary based on experimental conditions and scale. The overall yield is reported from the literature.[1]

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds

Topic: Longipedlactone B In Vitro Cytotoxicity Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Note on Longipedlactone B: As of the current date, publicly available scientific literature does not contain specific data regarding the in vitro cytotoxicity of a compound named "Longipedlactone B." Searches for its isolation, characterization, and biological activity, including cytotoxic effects and mechanism of action, have not yielded any specific results. The information presented herein provides a generalized protocol for assessing the in vitro cytotoxicity of a novel sesquiterpene lactone, which can be adapted for Longipedlactone B once it becomes available and its basic physicochemical properties are known.

Introduction

Sesquiterpene lactones, a class of naturally occurring compounds, have demonstrated a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. The evaluation of the cytotoxic potential of a novel compound is a critical first step in the drug discovery process. This document outlines a detailed protocol for determining the in vitro cytotoxicity of a novel compound, using the Sulforhodamine B (SRB) assay as the primary method. The SRB assay is a reliable and sensitive colorimetric method for measuring cellular protein content, which provides an estimation of cell viability.

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously recorded and organized for clear interpretation and comparison. The primary endpoint of a cytotoxicity assay is typically the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Hypothetical In Vitro Cytotoxicity of a Novel Sesquiterpene Lactone

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |

| A549 | Lung Carcinoma | 48 | Data not available |

| HeLa | Cervical Adenocarcinoma | 48 | Data not available |

| HCT116 | Colon Carcinoma | 48 | Data not available |

Note: The table is a template. IC50 values need to be determined experimentally.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[1] It is a suitable method for high-throughput screening of potential cytotoxic compounds.[2][3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

-

Complete cell culture medium (specific to each cell line)

-

96-well flat-bottom microplates

-

Test compound (e.g., Longipedlactone B), dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (absorbance at 510-540 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

-

Cell Fixation:

-

Staining:

-

Washing:

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[2]

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Measurement:

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

Percentage Viability = (OD of treated cells / OD of control cells) x 100

-

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the in vitro cytotoxicity assay.

Hypothetical Signaling Pathway Diagram

While the specific signaling pathway affected by Longipedlactone B is unknown, many sesquiterpene lactones are known to induce apoptosis. A generalized apoptosis pathway is depicted below.

Caption: A potential apoptotic signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. Sesquiterpenes from Curcuma zedoaria rhizomes and their cytotoxicity against human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity | ScienceRise: Pharmaceutical Science [journals.uran.ua]

Application Notes & Protocols for Anti-HIV Activity Testing of Longipedlactone B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial screening and characterization of the potential anti-HIV activity of a novel compound, Longipedlactone B. The protocols outlined below describe standard in vitro assays to determine cytotoxicity, antiviral efficacy, and the potential mechanism of action.

Introduction to Anti-HIV Drug Discovery

The Human Immunodeficiency Virus (HIV) life cycle presents multiple opportunities for therapeutic intervention. Antiretroviral drugs are designed to target specific stages of this cycle, thereby inhibiting viral replication. When evaluating a new compound like Longipedlactone B, a systematic approach is employed to first determine its efficacy in inhibiting HIV replication in cell culture and then to identify its specific viral or cellular target.

The primary goals of in vitro testing are to determine the compound's:

-

50% Cytotoxic Concentration (CC50): The concentration that kills 50% of the host cells.

-

50% Effective Concentration (EC50): The concentration that inhibits 50% of viral replication.

-

Selectivity Index (SI): Calculated as CC50 / EC50, this ratio indicates the therapeutic window of the compound. A higher SI value is desirable.

Below is a generalized workflow for testing a novel compound for anti-HIV activity.

Caption: Workflow for Anti-HIV Activity Testing of a Novel Compound.

Data Presentation: Summary of Key Parameters

All quantitative data from the initial screening assays should be summarized in a clear and structured table. This allows for easy comparison of the compound's efficacy and toxicity.

| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Assay Method |

| Longipedlactone B | TZM-bl | Value | Value | Value | p24 ELISA |

| Longipedlactone B | PBMCs | Value | Value | Value | RT Activity |

| Zidovudine (AZT) | TZM-bl | >100 | 0.005 | >20,000 | p24 ELISA |

| Indinavir | PBMCs | >50 | 0.025 | >2,000 | RT Activity |

Note: Values for Longipedlactone B are placeholders to be filled with experimental data. Zidovudine and Indinavir are examples of established antiretroviral drugs for comparison.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of Longipedlactone B that is toxic to the host cells used in the anti-HIV assays.

Materials:

-

Longipedlactone B stock solution

-

TZM-bl cells or Peripheral Blood Mononuclear Cells (PBMCs)

-

96-well cell culture plates

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm)

Methodology:

-

Seed TZM-bl cells (1 x 10^4 cells/well) or PBMCs (1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of Longipedlactone B in complete growth medium.

-

Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 is the concentration of the compound that reduces cell viability by 50%.

Protocol 2: Anti-HIV Activity Assay in TZM-bl Cells

This assay measures the ability of Longipedlactone B to inhibit HIV-1 replication in a genetically engineered cell line that expresses HIV receptors and contains an integrated HIV-1 LTR-luciferase reporter gene.

Materials:

-

TZM-bl cells

-

HIV-1 laboratory-adapted strain (e.g., NL4-3)

-

Longipedlactone B serial dilutions

-